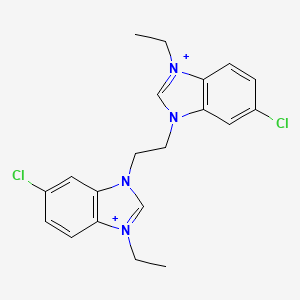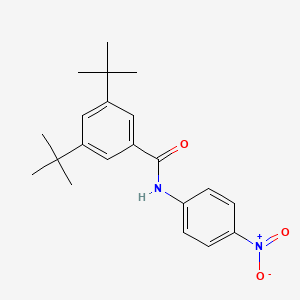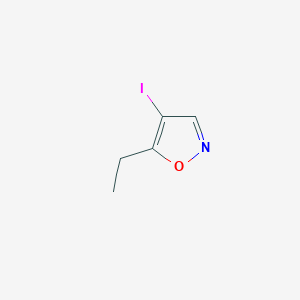
3,3'-ethane-1,2-diylbis(5-chloro-1-ethyl-1H-3,1-benzimidazol-3-ium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-CHLORO-1-[2-(6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM-1-YL)ETHYL]-3-ETHYL-1,3-BENZODIAZOL-1-IUM is a complex organic compound belonging to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. This specific compound is characterized by the presence of two benzodiazole units, each substituted with chlorine and ethyl groups. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-1-[2-(6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM-1-YL)ETHYL]-3-ETHYL-1,3-BENZODIAZOL-1-IUM typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole core through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives. Subsequent steps involve the introduction of chlorine and ethyl substituents through halogenation and alkylation reactions, respectively. The final step involves the coupling of two benzodiazole units via an ethylene bridge, which can be achieved through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency. Purification steps such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
6-CHLORO-1-[2-(6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM-1-YL)ETHYL]-3-ETHYL-1,3-BENZODIAZOL-1-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the benzodiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are used for halogenation, while alkylating agents like ethyl bromide (C2H5Br) are used for alkylation.
Major Products
The major products formed from these reactions include various substituted benzodiazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.
科学的研究の応用
6-CHLORO-1-[2-(6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM-1-YL)ETHYL]-3-ETHYL-1,3-BENZODIAZOL-1-IUM has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 6-CHLORO-1-[2-(6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM-1-YL)ETHYL]-3-ETHYL-1,3-BENZODIAZOL-1-IUM involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of cellular processes, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
- 6-CHLORO-1-ETHYL-3-METHYL-1,3-BENZODIAZOL-1-IUM
- 6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM
- 6-CHLORO-1,3-BENZODIAZOL-1-IUM
Uniqueness
The uniqueness of 6-CHLORO-1-[2-(6-CHLORO-3-ETHYL-1,3-BENZODIAZOL-1-IUM-1-YL)ETHYL]-3-ETHYL-1,3-BENZODIAZOL-1-IUM lies in its dual benzodiazole structure, which enhances its ability to interact with multiple biological targets simultaneously. This dual structure also provides greater stability and versatility in chemical reactions compared to its simpler counterparts.
特性
分子式 |
C20H22Cl2N4+2 |
|---|---|
分子量 |
389.3 g/mol |
IUPAC名 |
5-chloro-3-[2-(6-chloro-3-ethylbenzimidazol-3-ium-1-yl)ethyl]-1-ethylbenzimidazol-1-ium |
InChI |
InChI=1S/C20H22Cl2N4/c1-3-23-13-25(19-11-15(21)5-7-17(19)23)9-10-26-14-24(4-2)18-8-6-16(22)12-20(18)26/h5-8,11-14H,3-4,9-10H2,1-2H3/q+2 |
InChIキー |
FDWPKTHIUBPYRX-UHFFFAOYSA-N |
正規SMILES |
CC[N+]1=CN(C2=C1C=CC(=C2)Cl)CCN3C=[N+](C4=C3C=C(C=C4)Cl)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Pentanoylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B12469141.png)

![4-methyl-N-[2-(propylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12469146.png)

![2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469160.png)
![3-methyl-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B12469161.png)
![sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13S,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12469166.png)
![[2-(Diphenylphosphoryl)phenoxy]acetic acid](/img/structure/B12469177.png)

![N-[2-({1-[(4-chlorophenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide](/img/structure/B12469200.png)
![5-ethoxy-2-[(E)-(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B12469205.png)
![5-methyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B12469220.png)
![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-N-(2,4-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12469222.png)
